molecular formula C8H16O4S B15167419 Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1) CAS No. 480430-22-6

Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1)

Cat. No.: B15167419
CAS No.: 480430-22-6
M. Wt: 208.28 g/mol
InChI Key: RPHQGBQSDRODHO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid–bicyclo[2.2.1]heptan-2-ol typically involves the reaction of methanesulfonic acid with bicyclo[2.2.1]heptan-2-ol under controlled conditions. One common method is to dissolve bicyclo[2.2.1]heptan-2-ol in a suitable solvent, such as dichloromethane (DCM), and then add methanesulfonic acid dropwise while maintaining the reaction mixture at a low temperature. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid–bicyclo[2.2.1]heptan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Sulfonate esters.

Scientific Research Applications

Methanesulfonic acid–bicyclo[2.2.1]heptan-2-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methanesulfonic acid–bicyclo[2.2.1]heptan-2-ol involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The methanesulfonic acid moiety can act as a proton donor, facilitating various chemical transformations. The bicyclo[2.2.1]heptan-2-ol component provides a rigid framework that can enhance the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share the bicyclic structure but differ in functional groups.

    Bicyclo[2.2.1]heptane-2,5-dione: Another bicyclic compound with different functional groups.

    Bicyclo[2.2.1]heptane-1-methanesulfonic acid: Similar in structure but with different substituents .

Uniqueness

Methanesulfonic acid–bicyclo[2.2.1]heptan-2-ol is unique due to the combination of a strong acid and a bicyclic alcohol in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .

Properties

CAS No.

480430-22-6

Molecular Formula

C8H16O4S

Molecular Weight

208.28 g/mol

IUPAC Name

bicyclo[2.2.1]heptan-2-ol;methanesulfonic acid

InChI

InChI=1S/C7H12O.CH4O3S/c8-7-4-5-1-2-6(7)3-5;1-5(2,3)4/h5-8H,1-4H2;1H3,(H,2,3,4)

InChI Key

RPHQGBQSDRODHO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1CC2CC1CC2O

Origin of Product

United States

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